molecular formula C16H11Cl3F3N3O B2830582 3-Chloro-N-((3-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolyl)methyl)-5-(trifluoromethyl)-2-pyridinamine CAS No. 338774-99-5

3-Chloro-N-((3-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolyl)methyl)-5-(trifluoromethyl)-2-pyridinamine

Cat. No. B2830582
CAS RN: 338774-99-5
M. Wt: 424.63
InChI Key: DKMQIEPVBABDPD-UHFFFAOYSA-N
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Description

3-Chloro-N-((3-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolyl)methyl)-5-(trifluoromethyl)-2-pyridinamine is a useful research compound. Its molecular formula is C16H11Cl3F3N3O and its molecular weight is 424.63. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-N-((3-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolyl)methyl)-5-(trifluoromethyl)-2-pyridinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-N-((3-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolyl)methyl)-5-(trifluoromethyl)-2-pyridinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

Studies have been conducted on molecules with similar structural features, focusing on their molecular structure, spectroscopic properties, and quantum chemical analyses. For instance, Sivakumar et al. (2021) investigated the molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity of a specific molecule, highlighting its potential in antimicrobial applications and the understanding of its electronic properties through Density Functional Theory (DFT) analysis and Molecular Electrostatic Potential (MEP) mappings (Sivakumar et al., 2021).

Optical Properties and Protonation Studies

Research on chlorophyll derivatives with pyridyl groups has been conducted to explore their optical properties and behavior upon protonation, as seen in the work by Yamamoto and Tamiaki (2015). Such studies are crucial for understanding the photochemical and photophysical behaviors of complex molecules, potentially leading to applications in photodynamic therapy and solar energy conversion (Yamamoto & Tamiaki, 2015).

Electrochemical Synthesis and Characterization

The electrochemical synthesis and characterization of polymers derived from thiophene and its copolymers have been explored for their electrochromic properties. Research by Pang et al. (2006) into poly(3-chlorothiophene) demonstrates the potential of such materials in developing smart windows and display technologies (Pang et al., 2006).

Antiviral and Antimicrobial Agents

Synthetic efforts have also been directed towards creating novel heterocyclic compounds that serve as potent antiviral and antimicrobial agents. Katariya, Vennapu, and Shah (2021) synthesized compounds incorporating oxazole, pyrazoline, and pyridine heterocyclic entities, showing significant biological activity against various pathogens. This underscores the potential of structurally complex molecules in drug development and the fight against resistant microbial strains (Katariya, Vennapu, & Shah, 2021).

Photodegradation Studies

The photodegradation behavior of isoxazolidine compounds in aqueous solutions has been investigated, revealing insights into the environmental fate and stability of such chemicals. Liu et al. (2012) studied the photodegradation of the isoxazolidine fungicide SYP-Z048, identifying multiple photoproducts and proposing degradation pathways. This research is vital for assessing the environmental impact of agrochemicals and pharmaceuticals (Liu et al., 2012).

properties

IUPAC Name

3-chloro-N-[[3-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3F3N3O/c17-10-2-1-3-11(18)14(10)13-5-9(26-25-13)7-24-15-12(19)4-8(6-23-15)16(20,21)22/h1-4,6,9H,5,7H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMQIEPVBABDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=C(C=CC=C2Cl)Cl)CNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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